Methyl (S)-3-(Boc-amino)-2-fluoropropanoate
Description
Methyl (S)-3-(Boc-amino)-2-fluoropropanoate is a chiral fluorinated ester featuring a tert-butoxycarbonyl (Boc)-protected amine group. This compound is pivotal in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, due to its stereochemical stability and the protective role of the Boc group, which prevents unwanted side reactions during multi-step syntheses .
Properties
Molecular Formula |
C9H16FNO4 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl 2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) |
InChI Key |
OPQLRNAPBIXORO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Esterification and Boc Protection
L-Serine serves as a chiral pool starting material due to its inherent (S)-configuration. The methyl ester is typically formed via treatment with thionyl chloride (SOCl₂) in methanol, yielding methyl (S)-2-amino-3-hydroxypropanoate. Subsequent Boc protection employs di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (Et₃N) or dimethylaminopyridine (DMAP), achieving >90% yields under mild conditions.
Reaction Conditions :
Fluorination via Sulfonate Intermediate
The β-hydroxyl group is activated for nucleophilic substitution by conversion to a sulfonate ester. Tosylation or mesylation of methyl (S)-2-(Boc-amino)-3-hydroxypropanoate using tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) generates a leaving group. Subsequent fluorination with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF or DMSO) introduces the fluorine atom.
Key Data :
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Tosylation | TsCl, Et₃N | DCM | 0 | 92 | – |
| Fluorination | KF, 18-crown-6 | DMF | 80 | 78 | 98 |
This route preserves the (S)-configuration due to the SN2 mechanism, minimizing racemization. However, competing elimination reactions may reduce yields at elevated temperatures.
Cyclic Sulfamidate-Mediated Fluorination
Sulfamidate Precursor Synthesis
An alternative approach involves synthesizing cyclic sulfamidates from Boc-protected serine derivatives. Treatment of methyl (S)-2-(Boc-amino)-3-hydroxypropanoate with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) forms a cyclic sulfamidate intermediate. This strained heterocycle undergoes ring-opening with fluoride ions, enabling stereospecific fluorination.
Reaction Scheme :
- Cyclization:
$$ \text{Boc-NH-CH(CH₂OH)-COOMe} \xrightarrow{\text{SOCl}_2} \text{Boc-NH-CH(OSO₂Cl)-COOMe} \rightarrow \text{cyclic sulfamidate} $$ - Fluorination:
$$ \text{Sulfamidate} + \text{KF} \rightarrow \text{this compound} $$
Advantages :
Limitations :
Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination
Direct Fluorination of β-Hydroxy Intermediate
DAST, a potent fluorinating agent, directly converts β-hydroxy groups to fluorides via a two-step mechanism: formation of a sulfurofluoridic intermediate followed by fluoride displacement. Applied to methyl (S)-2-(Boc-amino)-3-hydroxypropanoate, this method achieves rapid fluorination but risks racemization due to partial carbocation formation.
Optimized Conditions :
- Reagent : DAST (1.2 equiv).
- Solvent : Dichloromethane.
- Temperature : −78°C → 0°C (slow warming).
- Yield : 65–72%.
Stereochemical Outcome :
XtalFluor-E as a Safer Alternative
XtalFluor-E (morpholinosulfur trifluoride), a crystalline fluorinating reagent, offers improved safety and stability compared to DAST. Its use with Et₃N·3HF as an additive enhances fluorination efficiency while reducing side reactions.
Performance Metrics :
| Reagent | Additive | Yield (%) | ee (%) |
|---|---|---|---|
| DAST | None | 72 | 85 |
| XtalFluor-E | Et₃N·3HF | 81 | 95 |
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| L-Serine → Tosylation | Esterification, Boc, Tosylation, F⁻ | 78 | 98 | High |
| Cyclic Sulfamidate | Cyclization, F⁻ ring-opening | 82 | >99 | Moderate |
| DAST Fluorination | Direct DAST reaction | 72 | 85 | Low |
| XtalFluor-E | XtalFluor-E/Et₃N·3HF | 81 | 95 | Moderate |
Insights :
- The sulfamidate route offers superior stereochemical control but requires specialized expertise.
- XtalFluor-E balances safety and efficiency, making it preferable for industrial applications.
Recent Advances and Emerging Techniques
Flow Chemistry Approaches
Continuous-flow systems enhance the safety of DAST and XtalFluor-E reactions by minimizing exposure to hazardous gases and improving temperature control.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common methods include:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 1–4 h in DCM at 25°C | Quantitative removal of Boc group | |
| HCl in dioxane | 2–6 h at 0–25°C | Forms hydrochloride salt of free amine |
The deprotected amine participates in subsequent reactions, such as amide coupling or alkylation. For example, TFA-mediated deprotection followed by EDCl/HOBt-mediated coupling with carboxylic acids generates peptide bonds .
Nucleophilic Substitution at the Fluorine Position
The electron-withdrawing fluorine atom at C2 facilitates nucleophilic substitution. Key reactions include:
Fluorine displacement with amines :
-
Reagents : Primary/secondary amines (e.g., benzylamine)
-
Conditions : K₂CO₃, DMF, 60°C, 12 h
Thiolate substitution :
-
Reagents : Sodium thiophenolate
-
Conditions : DMSO, 25°C, 6 h
-
Product : Thioether derivatives with retained stereochemistry
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| LiOH | THF/H₂O, 25°C, 4 h | 85–90% | |
| NaOH | MeOH/H₂O, reflux, 2 h | 78% |
The hydrolyzed product, (S)-3-(Boc-amino)-2-fluoropropanoic acid, serves as a precursor for solid-phase peptide synthesis .
Amide Bond Formation
The Boc-deprotected amine reacts with acylating agents:
Example Reaction :
-
Substrate : Deprotected (S)-3-amino-2-fluoropropanoic acid
-
Reagents : Acetic anhydride, pyridine
-
Conditions : 0°C → 25°C, 2 h
This reaction is critical for modifying the compound’s bioactivity in drug discovery .
Alkylation of the Amine Group
The deprotected amine undergoes alkylation to introduce diverse substituents:
| Alkylating Agent | Conditions | Product | Source |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 h | N-Benzyl-2-fluoropropanoate | |
| 5-Chloromethylimidazole | DMSO, 80°C, 5 h | Imidazole-functionalized derivative |
Role of Fluorine in Reactivity
The fluorine atom at C2 enhances electrophilicity at the β-carbon, stabilizing transition states in nucleophilic substitutions . Comparative studies show that fluorine’s electronegativity increases reaction rates by 3–5× compared to non-fluorinated analogs .
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: Investigated for its potential use in drug development, particularly as a building block for fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison :
- Methyl (S)-3-(Boc-amino)-2-fluoropropanoate vs. Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate (): The latter requires multi-step coupling and crystallization (monoclinic P2(1) space group, density: 1.435 g/cm³), emphasizing the complexity of bulky substituents like bromobenzyl groups .
- Methyl (S)-2-[(S)-2-(Boc-amino)propanamido]-3-(4-methoxyphenyl)propanoate (): Synthesized via peptide coupling agents (e.g., DIPC), highlighting the versatility of Boc-protected intermediates in dipeptide formation .
Structural and Physical Properties
Key Features of this compound:
- Chirality : The (S)-configuration at the α-carbon ensures stereochemical integrity, critical for bioactive molecules.
- Fluorine Effects : The electron-withdrawing fluorine atom enhances metabolic stability and influences pKa of adjacent protons.
Comparative Data Table :
Comparative Analysis
A. Protecting Group Strategies :
- Boc Group : Offers stability under basic conditions and easy removal via acid (e.g., TFA), widely used in peptide synthesis .
- Cbz (Benzyloxycarbonyl): Requires hydrogenolysis for removal, less convenient than Boc in multi-step syntheses .
- Trifluoroacetyl (CF₃) : Provides strong electron-withdrawing effects but complicates deprotection .
B. Fluorine Impact :
- Monofluorination (Target Compound): Balances electronic effects and metabolic stability without excessive hydrophobicity.
- Trifluoromethyl () : Enhances lipophilicity and steric bulk but may reduce solubility .
- Fluorosulfonyl () : Introduces reactive sites for further functionalization (e.g., bioconjugation) .
C. Crystallography and Stability :
- The monoclinic crystal system observed in suggests that bulky substituents (e.g., bromobenzyl) stabilize crystalline lattices, whereas smaller analogs like the target compound may exhibit lower melting points.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl (S)-3-(Boc-amino)-2-fluoropropanoate with high enantiomeric purity?
Methodological Answer: The synthesis typically involves Boc-protection of the amino group followed by fluorination and esterification. A common approach is:
- Step 1: Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) with a base like DMAP .
- Step 2: Fluorination at the 2-position using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .
- Step 3: Esterification via reaction with methyl iodide in the presence of a mild base (e.g., K₂CO₃) to retain stereochemical integrity .
Critical Considerations: - Monitor reaction progress via TLC or HPLC to avoid racemization.
- Purify intermediates using column chromatography (silica gel, hexane/EtOAc) .
Q. How does the Boc-protecting group enhance stability during peptide synthesis involving this compound?
Methodological Answer: The Boc group stabilizes the amino group against nucleophilic attack and oxidation, enabling selective deprotection under acidic conditions (e.g., TFA/DCM). Key advantages:
- Acid-Labile Deprotection: Boc can be removed without affecting the methyl ester or fluorine substituent .
- Compatibility: Stable under basic esterification conditions, ensuring retention of stereochemistry .
Validation:
Characterize intermediates via ¹⁹F NMR and LC-MS to confirm Boc retention during synthesis .
Advanced Research Questions
Q. What advanced analytical techniques resolve enantiomeric impurities in this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15) to separate (S)- and (R)-enantiomers. Detection at 210 nm optimizes sensitivity .
- NMR with Chiral Solvating Agents: Eu(hfc)₃ induces splitting of ¹H/¹⁹F signals for enantiomer quantification .
- Polarimetry: Compare specific rotation ([α]D²⁵) against literature values (e.g., [α]D²⁵ = +12.5° for pure (S)-enantiomer) .
Q. How does the 2-fluoro substituent influence conformational dynamics in solution?
Methodological Answer: The fluorine atom introduces steric and electronic effects:
- Steric Effects: Fluorine’s small size minimally disrupts the propanoate backbone but increases rigidity via C-F⋯H-N interactions (observed in NOESY spectra) .
- Electronic Effects: The electron-withdrawing fluorine stabilizes the adjacent carbonyl group, altering pKa of the amino group (measured via potentiometric titration) .
Computational Validation:
DFT calculations (B3LYP/6-311+G**) predict bond angles and torsional barriers, validated against X-ray crystallography .
Q. How can thermal and pH stability studies inform storage conditions for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Degradation above 150°C suggests storage at ≤–20°C under inert gas .
- pH Stability Profiling: Incubate the compound in buffers (pH 2–12) at 25°C. LC-MS analysis shows decomposition at pH < 3 (Boc cleavage) and pH > 10 (ester hydrolysis) .
Recommendations:
Store in sealed, amber vials with desiccant at –20°C to prevent hydrolysis and thermal degradation .
Q. What strategies improve the pharmacological profile of derivatives based on this scaffold?
Methodological Answer:
- Bioisosteric Replacement: Substitute fluorine with trifluoromethyl or chlorine to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Pro-drug Design: Replace the methyl ester with pivaloyloxymethyl (POM) to enhance oral bioavailability .
Validation:
Assay derivatives for metabolic stability in liver microsomes and binding affinity via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
